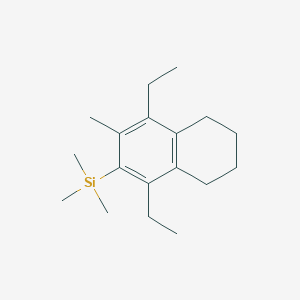![molecular formula C33H30OSn B15169227 {3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane CAS No. 648930-61-4](/img/structure/B15169227.png)
{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound features a biphenyl group linked to a propyl chain, which is further connected to a triphenylstannane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane typically involves the reaction of a biphenyl derivative with a propyl halide, followed by the introduction of the triphenylstannane group. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-tin bonds. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane may involve large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of specialized equipment to handle the reagents and catalysts safely and efficiently. The final product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The biphenyl or propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds through Stille coupling reactions.
Biology: The compound’s organotin moiety makes it useful in studying the biological activity of tin-containing compounds, including their potential as antifungal or antibacterial agents.
Medicine: Research into the medicinal properties of organotin compounds includes their potential use in cancer treatment and as antimicrobial agents.
Wirkmechanismus
The mechanism of action of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane involves its interaction with biological molecules through its organotin moiety. The tin atom can form bonds with various biological targets, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)silane: Similar structure but with a silicon atom instead of tin.
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)germane: Similar structure but with a germanium atom instead of tin.
{3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)lead: Similar structure but with a lead atom instead of tin.
Uniqueness
The uniqueness of {3-[([1,1’-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane lies in its specific combination of a biphenyl group with a triphenylstannane moiety. This combination imparts distinct chemical reactivity and biological activity compared to its silicon, germanium, or lead analogs. The tin atom’s ability to form stable bonds with carbon and other elements makes it particularly useful in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
648930-61-4 |
|---|---|
Molekularformel |
C33H30OSn |
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
triphenyl-[3-(4-phenylphenoxy)propyl]stannane |
InChI |
InChI=1S/C15H15O.3C6H5.Sn/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13;3*1-2-4-6-5-3-1;/h3-11H,1-2,12H2;3*1-5H; |
InChI-Schlüssel |
JODFMUDPOTZHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)



![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
